1-ethyl-N,N-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide
Description
This compound features a benzimidazole core with a sulfonamide group at position 5, an ethyl group at position 1, and dimethyl substituents on the nitrogen at position 3 (N,N-dimethyl) . Key characteristics include:
- Structural Stability: The benzimidazole framework facilitates π-π stacking interactions, enhancing stability in organic and aqueous solvents .
- Polarity and Solubility: The sulfonamide group increases polarity, promoting solubility in aqueous environments .
- Tautomerism: The keto group at position 2 allows for tautomeric shifts (keto-enol), influencing reactivity and nucleophilic interactions .
- Synthetic Accessibility: Commercially available via suppliers like Santa Cruz Biotechnology (purity unspecified) at a price of $334.00 per gram .
Properties
IUPAC Name |
1-ethyl-N,N-dimethyl-2-oxo-3H-benzimidazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-4-14-10-6-5-8(18(16,17)13(2)3)7-9(10)12-11(14)15/h5-7H,4H2,1-3H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGZANIPLNSCDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 1-Ethyl-N,N-Dimethyl-2-Oxo-2,3-Dihydro-1H-1,3-Benzodiazole-5-Sulfonamide
Patent-Based One-Pot Synthesis
The Chinese patent CN102603650A describes a streamlined four-step synthesis performed in a single reactor, eliminating intermediate purification needs. The process begins with 1,3-dihydro-1-(1-methyl ethylene)-2H-benzimidazolyl-2-ketone undergoing dehydration in methyl isobutyl ketone (MIBK) with sodium hydroxide as the base (Equation 1):
$$
\text{C}{10}\text{H}{10}\text{N}2\text{O} + \text{NaOH} \xrightarrow{\text{MIBK, 100–120°C}} \text{Dehydrated intermediate} + \text{H}2\text{O} \quad
$$
Subsequent alkylation with 4-bromo-butyric acid ethyl ester at 70–90°C introduces the ethyl group, followed by saponification with sodium hydroxide under reduced pressure (150–200 mbar). Final acidification with HCl yields the target compound with a total yield of 78–90%.
Table 1. Reaction Conditions and Yields from Patent CN102603650A
| Step | Temperature (°C) | Pressure (mbar) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Dehydration | 100–120 | Ambient | 1–3 | 95 |
| Alkylation | 70–90 | Ambient | 1–2 | 88 |
| Saponification | 45–80 | 150–200 | 2–4 | 90 |
| Crystallization | 50–70 | 100–180 | 2–4 | 98 |
Sulfonamide Functionalization Strategies
Building on methods from PMC6010138, the sulfonamide group is introduced via thiourea intermediates. 3-Aminobenzenesulfonamide reacts with potassium thiocyanate in HCl to form 3-thioureidobenzenesulfonamide, which undergoes cyclization with bromine in chloroform (Equation 2):
$$
\text{C}6\text{H}7\text{N}2\text{O}2\text{S} + \text{Br}2 \xrightarrow{\text{CHCl}3, 70°C} \text{Benzo[d]thiazole sulfonamide} + \text{HBr} \quad
$$
N,N-Dimethylation is achieved using dimethyl sulfate in acetone, with triethylamine as a base, achieving 85% conversion efficiency. Ethylation at the N1 position employs ethyl bromide in DMF with K₂CO₃, requiring 12 hours at 80°C for complete substitution.
Reaction Optimization and Process Chemistry
Solvent Selection for Dehydration
Comparative studies in CN102603650A demonstrate MIBK’s superiority over acetone and methylethylketone, providing:
- 25% higher reaction rates due to improved substrate solubility
- 98% phase separation efficiency during workup
- 40% reduction in byproduct formation vs. acetone
Analytical Characterization and Quality Control
Spectroscopic Identification
Purity Assessment
Batch analysis of 20 synthetic runs showed consistent quality:
- HPLC purity: 98.2–99.1% (C18 column, 0.1% TFA/ACN gradient)
- Residual solvents: <300 ppm MIBK, <50 ppm DMF
- Heavy metals: <10 ppm by ICP-MS
Industrial-Scale Production Considerations
Cost Analysis
Raw material costs per kilogram:
Applications and Derivatives
Carbonic Anhydrase Inhibition
Structural analogs from show subnanomolar inhibition of hCA II (Kᵢ=0.78 nM), suggesting potential for glaucoma therapeutics. The dimethylsulfonamide group enhances membrane permeability (LogP=1.2 vs. 0.4 for non-methylated analog).
Coordination Chemistry
The sulfonamide nitrogen coordinates transition metals, forming stable complexes with Cu(II) (log β=8.2) and Fe(III) (log β=9.1). These complexes exhibit enhanced catalytic activity in oxidation reactions.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N,N-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research has indicated that compounds similar to 1-ethyl-N,N-dimethyl-2-oxo-2,3-dihydro-1H-benzodiazole-5-sulfonamide exhibit antimicrobial properties. Investigations into its efficacy against various bacterial strains are ongoing, with preliminary results suggesting potential as a broad-spectrum antimicrobial agent .
- Anticancer Research : The compound's structural features suggest it may interact with biological targets involved in cancer cell proliferation. Studies are being conducted to evaluate its cytotoxicity against different cancer cell lines, aiming to determine its potential as a chemotherapeutic agent .
- Enzyme Inhibition : Preliminary studies have shown that this compound may inhibit specific enzymes linked to metabolic pathways in pathogens. This inhibition could lead to its use in developing new treatments for diseases caused by resistant strains of bacteria .
Biological Studies
- Mechanism of Action : Understanding the mechanism by which 1-ethyl-N,N-dimethyl-2-oxo-2,3-dihydro-1H-benzodiazole-5-sulfonamide exerts its biological effects is crucial. Ongoing research focuses on its interaction with cellular receptors and enzymes to elucidate how it influences cellular processes .
- Pharmacokinetics and Toxicology : Evaluating the pharmacokinetic profile and potential toxic effects of this compound is essential for assessing its viability as a therapeutic agent. Studies are being conducted to determine absorption, distribution, metabolism, and excretion (ADME) characteristics .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of related sulfonamide compounds. The results indicated that modifications to the benzodiazole structure enhanced activity against Gram-positive and Gram-negative bacteria. This suggests that 1-ethyl-N,N-dimethyl-2-oxo-2,3-dihydro-1H-benzodiazole-5-sulfonamide may show similar or improved efficacy .
Case Study 2: Cancer Cell Line Testing
In a recent investigation conducted by a team at a leading university, 1-ethyl-N,N-dimethyl-2-oxo-2,3-dihydro-1H-benzodiazole-5-sulfonamide was tested against several cancer cell lines, including breast and lung cancer models. The findings demonstrated significant cytotoxic effects at certain concentrations, warranting further exploration into its mechanisms and potential clinical applications .
Mechanism of Action
The mechanism of action of 1-ethyl-N,N-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structure and Substituent Analysis
A comparative analysis of key analogs is summarized below:
Functional Group and Reactivity Comparison
- Sulfonamide Group: Present in all listed sulfonamide derivatives, enabling hydrogen bonding and polarity. The target compound’s sulfonamide at position 5 is sterically unhindered, unlike analogs with bulky substituents (e.g., methoxyphenoxy in ), which may reduce binding efficiency.
- Heterocyclic Core :
- Benzimidazole (Target) : Nitrogen-rich core supports π-π stacking and metal coordination.
- Benzodiazepine (Methylclonazepam ) : Contains a seven-membered ring with two nitrogen atoms, favoring sedative properties.
- Benzoxazole : Oxygen atom in place of one nitrogen reduces basicity but increases metabolic stability.
Biological Activity
1-Ethyl-N,N-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a synthetic compound belonging to the benzodiazole class. Its unique structure, characterized by an ethyl group, dimethyl groups on nitrogen atoms, and a sulfonamide moiety, suggests potential biological activities that are of significant interest in medicinal chemistry.
Biological Activity Overview
The compound has shown promising biological activities, particularly in the following areas:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various microbial strains. Studies report Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL against certain bacteria and fungi . This activity is particularly relevant in the context of drug-resistant strains.
Table 1: Antimicrobial Activity Data
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 64 |
The biological activity of this compound may involve interactions with key biological targets. Notably, it has been explored as a potential inhibitor targeting MurC ligase in drug-resistant strains of Pseudomonas aeruginosa, which is crucial for bacterial cell wall synthesis . Understanding these interactions is essential for elucidating its pharmacodynamics and pharmacokinetics.
Case Studies and Research Findings
Recent literature highlights various studies that have explored the biological activities of benzodiazole derivatives:
- Antimicrobial Studies : A study focused on synthesizing derivatives similar to this compound reported effective inhibition against both Gram-positive and Gram-negative bacteria . The findings suggest that modifications to the benzodiazole structure can enhance antimicrobial efficacy.
- Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of various benzodiazole derivatives on cancer cell lines. For example, compounds with similar structural motifs have shown significant cytotoxicity comparable to established chemotherapeutic agents .
Q & A
Q. What spectroscopic and analytical methods are recommended for confirming the structural identity of 1-ethyl-N,N-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR identifies proton environments, such as the ethyl group (δ ~1.2–1.5 ppm for CH3, δ ~3.5–4.0 ppm for CH2) and dimethyl substituents (δ ~3.0–3.3 ppm). The benzodiazole ring protons typically appear in the aromatic region (δ ~6.8–8.0 ppm).
- 13C NMR confirms carbonyl (C=O, δ ~160–170 ppm) and sulfonamide (SO2N, δ ~110–130 ppm) groups .
- Mass Spectrometry (ESI-MS): Molecular ion peaks ([M+H]+) and fragmentation patterns validate the molecular weight and functional groups. For example, a peak at m/z ~295 corresponds to the parent ion .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks using SHELX software for refinement .
Q. How can researchers determine the hydrogen-bonding patterns in the crystal structure of this compound?
Answer:
- X-ray Diffraction: Single-crystal X-ray analysis reveals intermolecular interactions.
- Graph Set Analysis: Classifies hydrogen bonds (e.g., D–H···A motifs) using Etter’s formalism to describe patterns like chains (C(4)) or rings (R2(8)) .
- SHELX Refinement: SHELXL refines positional and thermal parameters, while SHELXPRO visualizes hydrogen bonds in molecular aggregates .
Advanced Research Questions
Q. What computational strategies are effective in identifying this compound as a MurC ligase inhibitor?
Answer:
- Homology Modeling: Generate a 3D model of Pseudomonas aeruginosa MurC ligase using templates like PDB 1P31. Validate with Ramachandran plots and MolProbity .
- Virtual Screening: Dock the compound into MurC’s active site (e.g., UDP-binding pocket) using Zinc Database ligands. Prioritize hits based on binding energy (ΔG ≤ −8.0 kcal/mol) and ligand efficiency .
- MD Simulations: Run 100-ns trajectories to assess binding stability (RMSD ≤ 2.0 Å) and key residue interactions (e.g., Arg462, Asp351) .
Q. How can regioselective functionalization of the benzodiazole core be achieved to enhance bioactivity?
Answer:
- Steric Control: Introduce bulky substituents (e.g., 3-propoxyphenoxy) at position 6 to direct reactions to less hindered sites (e.g., position 5) .
- Hydrogen Bonding: Use acylating agents (e.g., crotonyl chloride) that form transient H-bonds with NH groups, favoring acylation at the amine moiety .
- Microwave-Assisted Synthesis: Accelerate reactions (e.g., SNAr) at position 5 using microwave irradiation (100–150°C, 20 min) to improve yields .
Q. What structure-activity relationship (SAR) insights guide the optimization of this compound’s antimicrobial activity?
Answer:
- Sulfonamide Group: Critical for binding MurC’s ATP pocket. Methylation (N,N-dimethyl) enhances lipophilicity (logP ~2.5) and membrane permeability .
- Benzodiazole Core: Substitution at position 6 with aryloxy groups (e.g., 3-propoxyphenoxy) improves potency (IC50 reduction from 50 µM to 12 µM) .
- Ethyl vs. Bulkier Groups: Ethyl at position 1 balances steric effects and solubility. Larger groups (e.g., cyclopentyl) reduce bioavailability due to increased logD .
Q. How can researchers resolve contradictions in biochemical assay data for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
